molecular formula C14H10FNO2 B8310294 2-(4-Fluorophenyl)-5-methoxybenzoxazole

2-(4-Fluorophenyl)-5-methoxybenzoxazole

Cat. No.: B8310294
M. Wt: 243.23 g/mol
InChI Key: JLBPUGDFLNTMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-5-methoxybenzoxazole is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It belongs to the benzoxazole class of heterocyclic compounds, which are known for their diverse biological activities. While specific data on this exact molecule is limited, research on closely related structures provides strong insight into its potential research value. For instance, a study on analogous thymoquinone-derived benzoxazoles demonstrated potent antitumor activities against various carcinoma cell lines, including HepG2 (liver) and HeLa (cervical) cells. The most potent analogue in that series, 2-(4-fluorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol, was found to inhibit the phosphorylation of key signaling proteins like Akt and Insulin-like Growth Factor-1 Receptor (IGF1R β), suggesting a potential mechanism of action for this class of compounds . Furthermore, other studies indicate that benzoxazole derivatives can act as potent agonists of the aryl hydrocarbon receptor (AhR) and induce cytochrome P450 CYP1A1 enzymes, a mechanism shared with known anticancer prodrugs . This makes this compound a promising scaffold for investigating novel anticancer and antimicrobial agents. The compound is intended for use in in vitro assays and early-stage research applications only. Please Note: The specific CAS number, molecular weight, and physicochemical data for this compound were not located in the search results. The information above is based on the research context of its structural analogues. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C14H10FNO2

Molecular Weight

243.23 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methoxy-1,3-benzoxazole

InChI

InChI=1S/C14H10FNO2/c1-17-11-6-7-13-12(8-11)16-14(18-13)9-2-4-10(15)5-3-9/h2-8H,1H3

InChI Key

JLBPUGDFLNTMBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzoxazole and Analogous Heterocycles

Compound Name Core Structure Substituents Key Structural Differences
This compound Benzoxazole 4-Fluorophenyl, 5-methoxy Combines electron-withdrawing (F) and donating (OCH₃) groups.
2-(4-Bromophenyl)benzoxazole Benzoxazole 4-Bromophenyl Bromine (bulkier, polarizable) vs. fluorine; lacks methoxy.
5-Chloro-2-(4-methoxyphenyl)benzothiazole Benzothiazole 4-Methoxyphenyl, 5-chloro Sulfur atom in benzothiazole vs. oxygen in benzoxazole.
4-(4-Fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-2-methyloxazole Oxazole 4-Fluorophenyl, 3,4,5-trimethoxyphenyl Trimethoxy groups enhance electron donation; methyl at oxazole 2-position.

Physicochemical and Photophysical Properties

  • Fluorine vs. Bromine’s larger size may hinder steric interactions compared to fluorine .
  • Benzoxazole vs. Benzothiazole : The sulfur atom in benzothiazole (e.g., 5-chloro-2-(4-methoxyphenyl)benzothiazole) lowers the LUMO energy, enhancing electron-accepting capacity compared to benzoxazole. This difference impacts fluorescence and redox properties .

Q & A

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-5-methoxybenzoxazole, and how can reaction yields be optimized?

Methodological Answer: A common approach involves cyclization of substituted benzamide precursors using phosphorus oxychloride (POCl₃) under reflux conditions. For example, 5-methoxy-substituted benzoxazole derivatives are synthesized via cyclodehydration of 2-amino-4-methoxyphenol with 4-fluorobenzoyl chloride, followed by purification via column chromatography. Yield optimization can be achieved by adjusting reaction temperature (120–140°C) and stoichiometric ratios of reactants (e.g., 1:1.2 molar ratio of amine to acyl chloride) .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be applied to confirm the structure of this compound?

Methodological Answer:

  • FT-IR: Key absorption bands include C–O–C stretching (~1250 cm⁻¹) for the methoxy group and C=N/C–O vibrations (~1600–1500 cm⁻¹) for the benzoxazole ring .
  • ¹H NMR: Expected signals: δ 3.8–4.0 ppm (singlet for OCH₃), δ 6.8–8.2 ppm (aromatic protons split into distinct multiplet patterns due to fluorine coupling) .
  • X-ray crystallography (if crystalline): Provides definitive confirmation of molecular geometry, as demonstrated for structurally similar fluorophenyl-benzoxazole derivatives .

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Use PPE (gloves, goggles) due to potential irritancy (refer to SDS data).
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in a dry, cool environment away from oxidizing agents. Note that commercial samples labeled "for research use only" should not be used in vivo without further toxicological profiling .

Advanced Research Questions

Q. How can QSAR models be developed to predict the anti-cancer activity of this compound derivatives?

Methodological Answer:

  • Dataset Preparation: Collect bioactivity data (e.g., IC₅₀ values against cancer cell lines like MCF-7) for structurally similar compounds.
  • Descriptor Calculation: Use software (e.g., MOE, Schrödinger) to compute electronic (HOMO-LUMO), steric (molar volume), and topological descriptors.
  • Model Validation: Apply statistical metrics (R² > 0.8, Q² > 0.6) and external validation with test sets. For example, a QSAR model for fluorophenyl-imidazolones showed high predictive power (R² = 0.92, Q² = 0.85) for anti-proliferative activity .

Q. What molecular docking strategies are effective for studying interactions between this compound and kinase targets (e.g., Plk1)?

Methodological Answer:

  • Protein Preparation: Retrieve Plk1 crystal structure (PDB ID: 2OU7), remove water molecules, and add polar hydrogens.
  • Ligand Preparation: Optimize the geometry of this compound using DFT (e.g., B3LYP/6-31G*).
  • Docking Protocol: Use AutoDock Vina with a grid box centered on the ATP-binding site. Analyze binding poses for hydrogen bonds (e.g., with Lys82) and hydrophobic interactions (e.g., with Phe183). Derivatives with substituted methoxy groups showed improved binding affinities (ΔG = −9.2 kcal/mol) .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence the pharmacokinetic properties of this compound?

Methodological Answer:

  • Lipinski’s Rule Compliance: Introduce polar groups (e.g., –OH, –COOH) to improve solubility while maintaining molecular weight <500 Da.
  • Metabolic Stability: Replace methoxy with ethoxy to reduce CYP450-mediated demethylation.
  • Case Study: Fluorine at the 4-position enhances metabolic stability compared to 2- or 3-fluoro analogs, as shown in pharmacokinetic studies of related benzoxazoles .

Q. What experimental and computational methods resolve contradictions in reported biological activity data for fluorophenyl-benzoxazole derivatives?

Methodological Answer:

  • Orthogonal Assays: Validate anti-cancer activity using both MTT and apoptosis assays (e.g., Annexin V staining).
  • MD Simulations: Perform 100-ns simulations to assess target-ligand binding stability under physiological conditions.
  • Meta-Analysis: Compare datasets across studies while controlling for variables like cell passage number and serum concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.